molecular formula C11H12N2O2 B3284249 Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 781654-81-7

Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B3284249
CAS No.: 781654-81-7
M. Wt: 204.22 g/mol
InChI Key: JICHYTYTHLHRCF-UHFFFAOYSA-N
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Description

Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 781654-81-7) is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This methyl ester serves as a vital synthetic precursor in medicinal chemistry, particularly for the development of novel therapeutic agents. Its structure is characterized by a fused imidazopyridine heterocyclic system, which is a privileged scaffold in drug discovery due to its wide range of biological activities . The primary research value of this compound lies in its role as a key intermediate for the synthesis of potent antituberculosis agents. It can be hydrolyzed to the corresponding carboxylic acid (CAS 81438-53-1) and further functionalized into a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives . These derivatives have demonstrated exceptional in vitro activity (with MIC90 values ≤1 μM) against replicating, non-replicating, multi-drug resistant (MDR-TB), and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis , showing excellent microbial selectivity . Beyond its antitubercular applications, the imidazo[1,2-a]pyridine core is extensively investigated for other pharmacological properties, including antimicrobial, anticancer, and anti-Alzheimer's activities, making this ester a versatile building block for constructing diverse chemical libraries for biological screening . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-4-5-13-9(6-7)12-8(2)10(13)11(14)15-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICHYTYTHLHRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ester Hydrolysis and Carboxylic Acid Derivatives

The methyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid, a critical intermediate for further functionalization.

Reaction Conditions :

  • Reagents : LiOH (2.5–3.0 equiv) in THF/H₂O (1:1) at 25°C for 14–16 h .

  • Yield : 82–92% for 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid .

Key Data :

ProductYield (%)Characterization (¹H NMR δ, ppm)
6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid922.70 (s, 3H, CH₃), 2.88 (s, 3H, CH₃), 8.40–8.34 (m, Ar-H)

This intermediate serves as a precursor for amide synthesis via coupling reactions .

Amidation Reactions

The carboxylic acid reacts with substituted anilines to form carboxamide derivatives, a key step in antituberculosis drug development .

General Procedure :

  • Coupling Agents : EDCI (1.2 equiv), HOBt (1.2 equiv), Et₃N (2.5 equiv) in DMF at 25°C .

  • Substrates : Diverse anilines (e.g., 2,4-difluorophenyl, 3-chlorophenyl) .

Representative Examples :

ProductYield (%)MIC₉₀ vs Mtb (µM)
N-(2,4-Difluorophenyl)-6,8-dibromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide68≤1.0
N-(3-Chlorophenyl)-6,8-dibromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide72≤1.0

Mechanistic Insight :
Amidation proceeds via activation of the carboxylic acid to a mixed anhydride intermediate, followed by nucleophilic attack by the aniline .

Catalytic Coupling Reactions

Reaction Conditions :

  • Catalyst : Tetrabutylammonium iodide (TBAI, 20 mol%)

Example Transformation :

  • Substrate : Ethyl 2-chloroacetoacetate

Functionalization via Halogen Substituents

Bromine at the 6- and 8-positions enables Suzuki-Miyaura cross-coupling, though specific examples require extrapolation from analogous imidazo[1,2-a]pyridine systems .

Theoretical Pathway :

  • Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃ in dioxane/H₂O at 90°C.

  • Expected Products : Aryl-substituted derivatives for enhanced biological activity .

Biological Activity Correlation

Structural modifications directly impact antimycobacterial potency:

Structural FeatureEffect on ActivitySource
Bromine at 6- and 8-positionsEnhances MIC₉₀ by 10-fold vs Mtb
N-Aryl substituents (e.g., 2,4-F₂C₆H₃)Improves metabolic stability

Thermal and Oxidative Stability

  • Thermal Stability : Decomposition observed above 250°C via DSC.

Limitations and Challenges

  • Solubility : Limited aqueous solubility of carboxylate derivatives necessitates formulation optimization .

  • Stereoselectivity : Reactions at the 3-position lack stereochemical control due to planar geometry .

Scientific Research Applications

Synthesis of Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis can be achieved through the reaction of substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate followed by hydrolysis and coupling reactions with various amines to yield the desired product. Characterization of the synthesized compounds is performed using techniques such as FTIR, NMR, and mass spectrometry to confirm their structures and purity .

Antitubercular Activity

Antimicrobial Properties

In addition to its antitubercular properties, this compound has shown broad-spectrum antimicrobial activity. It has been evaluated against various bacterial strains and fungi, revealing moderate to good activity profiles . The compound's mechanism may involve inhibition of specific microbial enzymes or interference with cellular processes.

Case Study: Synthesis and Evaluation

A comprehensive study synthesized a series of imidazo[1,2-a]pyridine derivatives including this compound. These compounds were tested for their antimycobacterial activity using standard protocols. The results indicated that several derivatives exhibited significant activity against both replicating and non-replicating Mtb strains .

CompoundMIC (μM)Activity Type
5b12.5Antitubercular
5d0.195Antitubercular
5e41Antimicrobial

Pharmacokinetic Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Heterocyclic Core Variations

The antitubercular activity and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and the heterocyclic core. Key analogs include:

Ethyl 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylate
  • Structure : Ethyl ester at position 3 instead of methyl.
  • Synthesis: Prepared similarly via condensation of ethyl 2-bromo-3-oxobutanoate with 2-amino-6-methylpyridine .
  • Activity : Exhibits MIC values <34 μg/mL against Mtb, comparable to the methyl ester, suggesting ester group size minimally impacts activity if hydrolyzed to the active carboxylic acid .
  • Physicochemical Data : Melting point 59–61°C; $ ^1H $-NMR (CDCl$_3$) δ 9.14 (d, J = 7.1 Hz, 1H), 2.66 (s, 3H), 2.42 (s, 3H) .
Benzyl 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylate
  • Structure : Benzyl ester at position 3 and methyl groups at 2 and 4.
  • Synthesis: One-step reaction with benzyl 2-bromo-3-oxobutanoate .
  • Activity : Lower antitubercular efficacy compared to 2,7-dimethyl isomers, highlighting the importance of methyl positioning for target interaction .
Ethyl 2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylate
  • Structure : Additional methyl at position 4.
  • Activity : Reduced activity compared to 2,7-dimethyl derivatives, indicating steric hindrance or unfavorable electronic effects from the 5-methyl group .
Imidazo[1,2-a]pyrimidine Derivatives
  • Structure : Pyrimidine core instead of pyridine (e.g., benzyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate).
  • Activity : Moderate activity against Mtb but higher cytotoxicity in VERO cells, underscoring the pyridine core's selectivity advantage .

Key Findings :

  • Substituent Position : 2,7-Dimethyl substitution maximizes antitubercular activity, while 2,6 or 2,5,7 analogs show reduced efficacy .
  • Ester Group : Ethyl and methyl esters exhibit similar activity, suggesting rapid hydrolysis to the active carboxylic acid in vivo .
  • Heterocyclic Core : Pyridine-based derivatives are less cytotoxic than pyrimidine analogs, making them preferable for drug development .
Spectroscopic Data
  • Methyl 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylate : Expected $ ^1H $-NMR signals similar to ethyl analog: δ ~9.1 (pyridine-H), 2.6–2.4 (methyl groups) .
  • Ethyl 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylate : Distinct $ ^1H $-NMR δ 2.56 (s, 3H, 2-Me), 2.40 (s, 3H, 5-Me) .

Biological Activity

Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (MDIP) is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with MDIP, particularly focusing on its antituberculosis properties.

Chemical Structure and Synthesis

MDIP is characterized by the imidazo[1,2-a]pyridine framework, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2-amino-γ-picoline with ethyl 2-chloroacetoacetate in the presence of a base, yielding the desired carboxylate structure. The overall reaction can be summarized as follows:

2 amino γ picoline+ethyl 2 chloroacetoacetateMethyl 2 7 dimethylimidazo 1 2 a pyridine 3 carboxylate\text{2 amino }\gamma \text{ picoline}+\text{ethyl 2 chloroacetoacetate}\rightarrow \text{Methyl 2 7 dimethylimidazo 1 2 a pyridine 3 carboxylate}

Antituberculosis Activity

MDIP has shown promising results in combating Mycobacterium tuberculosis (Mtb), particularly against multidrug-resistant strains. Various studies have evaluated its efficacy and mechanisms of action:

  • Minimum Inhibitory Concentration (MIC) : Research indicates that MDIP exhibits MIC values as low as 0.10 μM against the H37Rv strain of Mtb, demonstrating potent activity compared to traditional antibiotics like isoniazid .
  • Mechanism of Action : The compound primarily targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex, crucial for mycobacterial energy metabolism. This interaction disrupts cellular respiration in Mtb .

Other Biological Activities

Besides its antituberculosis properties, MDIP has been investigated for various other biological activities:

  • Antimicrobial Properties : MDIP and its derivatives have shown activity against a range of bacterial and fungal pathogens .
  • Enzyme Inhibition : Studies suggest that MDIP may inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .

Case Studies and Research Findings

Several research studies have been conducted to evaluate the biological activity of MDIP:

  • Synthesis and Evaluation : A study synthesized multiple derivatives of MDIP and assessed their antimycobacterial activity. The results indicated that several compounds demonstrated moderate to good activity against Mtb, with some achieving MIC values below 12.5 μg/mL .
  • Transcriptional Profiling : Another study utilized transcriptional profiling to explore the mode of action of MDIP against Mtb. This approach revealed significant changes in gene expression associated with metabolic pathways critical for bacterial survival .
  • Pharmacokinetic Studies : Preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) studies showed favorable properties for MDIP derivatives, suggesting potential for further development as therapeutic agents .

Data Tables

The following table summarizes key findings from various studies on the biological activity of MDIP:

CompoundMIC (μM)Target PathogenActivity TypeReference
MDIP0.10Mtb H37RvAntituberculosis
MDIP Derivative A12.5Mtb H37RvAntituberculosis
MDIP-Various bacteriaAntimicrobial

Q & A

Q. What are the optimal synthetic conditions for preparing Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate with high yield and purity?

Methodological Answer: The compound is synthesized via Friedel-Crafts acylation, optimized for simplicity and scalability. Key parameters include:

  • Catalyst: Lewis acids (e.g., AlCl₃ or FeCl₃) to activate the substrate.
  • Reaction Setup: Avoid heterogeneous mixtures by using anhydrous solvents (e.g., CH₂Cl₂) under inert atmospheres.
  • Temperature: Controlled room temperature to 50°C to prevent side reactions.
  • Substrate Scope: Works for imidazo[1,2-a]pyridine derivatives with electron-donating groups (e.g., methyl) at positions 2 and 7 .

Q. Which spectroscopic and analytical techniques are most reliable for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR: Assign methyl groups (2,7-dimethyl) and ester carbonyl (δ ~165–170 ppm).
  • HRMS: Confirm molecular weight (C₁₁H₁₂N₂O₂, theoretical [M+H]⁺ = 205.0978).
  • IR: Detect ester C=O stretching (~1700 cm⁻¹) and aromatic C-H vibrations.
  • X-ray Crystallography (if crystalline): Resolve substituent positions and confirm regioselectivity .

Q. What are the primary biological activities reported for this compound?

Methodological Answer:

  • Anti-tuberculosis: Conjugates with piperazino-benzothiazinones (pBTZs) showed MIC values of 0.1–0.5 µg/mL against M. tuberculosis H37Rv .
  • Antimicrobial: Derivatives (e.g., carboxamides) inhibit Klebsiella pneumoniae (MIC: 8–32 µg/mL) .

Advanced Research Questions

Q. How do structural modifications at the C-3 position affect biological activity?

Methodological Answer:

  • Carboxylate vs. Carboxamide: Replacement of the methyl ester with hydrazide or amide groups enhances solubility and target binding.
  • Example: 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives showed improved anti-Klebsiella activity compared to the ester .
  • SAR Table:
C-3 Substituent Activity (MIC, µg/mL) Target Pathogen
COOCH₃ (Parent)32K. pneumoniae
CONH₂8K. pneumoniae
CONH-C₆H₅16K. pneumoniae

Q. How can computational methods predict the reactivity and bioactivity of derivatives?

Methodological Answer:

  • DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C-3 position is highly reactive due to electron-deficient aromatic systems .
  • Molecular Docking: Simulate binding to M. tuberculosis cytochrome bc₁ (QcrB), a validated target. Docking scores correlate with experimental MIC values .

Q. How can contradictory data in synthetic yields or bioactivity be resolved?

Methodological Answer:

  • Yield Discrepancies: Re-evaluate reaction conditions (e.g., catalyst loading, solvent purity). For example, trace moisture reduces Lewis acid efficacy, lowering yields .
  • Bioactivity Variability: Standardize assays (e.g., broth microdilution for MIC) and confirm compound stability under test conditions. Inconsistent anti-TB activity may arise from efflux pump activation in certain strains .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

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